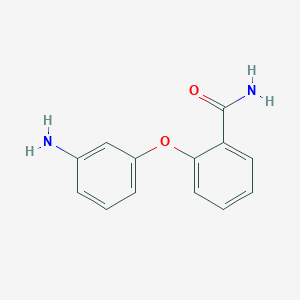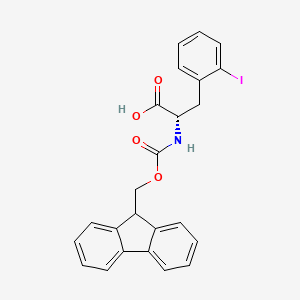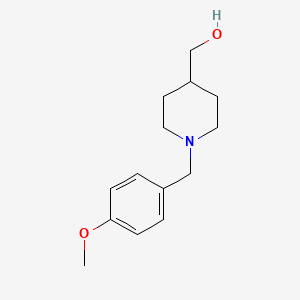![molecular formula C18H24N4O4 B1456078 N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide CAS No. 1306739-30-9](/img/structure/B1456078.png)
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H24N4O4 . It likely contains a piperidine ring, an ethoxyphenyl group, and a dioxopyrrolidinyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 608.5±55.0 °C at 760 mmHg . The melting point was not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide derivatives have been synthesized through a series of steps, starting from compounds like ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. The structures of these compounds are elucidated using NMR, IR, and mass spectral data. This process contributes to the development of compounds with potential biological activities (Khalid, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Antibacterial Study
These compounds have been screened for their antibacterial properties. They exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Enzyme Inhibition for Neurodegenerative Diseases
Some derivatives of N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These activities are crucial in the context of neurodegenerative diseases like Alzheimer's, making these compounds potential therapeutic agents (Sağlık, ÇEVİK, 2020).
Antidepressant and Nootropic Activities
Certain derivatives also exhibit antidepressant and nootropic activities, which are relevant in the treatment of mental health disorders. These activities were determined through various tests in mice, suggesting their potential use in central nervous system (CNS) related therapies (Thomas, Nanda, Kothapalli, Hamane, 2016).
Anticancer Potential
These compounds have also been investigated for their potential anticancer properties. Studies suggest that certain derivatives exhibit significant anticancer activity, indicating their relevance in the development of new cancer therapies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, Shah, 2018).
Wirkmechanismus
Target of Action
The primary target of N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide is the human GABA transporter 1 (GAT1) . GAT1 is a protein that plays a crucial role in the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft .
Mode of Action
N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide interacts with GAT1, inhibiting the reuptake of GABA . This results in an increased concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The inhibition of GABA reuptake by N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide affects the GABAergic neurotransmission pathway . This pathway is critical in maintaining the balance between neuronal excitation and inhibition. By increasing the availability of GABA, the compound enhances the inhibitory effect of this neurotransmitter, thereby reducing neuronal excitability .
Pharmacokinetics
The compound has shown considerable in vitro permeability across the blood-brain barrier (BBB), suggesting good bioavailability in the central nervous system . .
Result of Action
The enhanced inhibitory effect of GABA due to the action of N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide can result in a decrease in convulsive seizure episodes, making it a potential candidate for anticonvulsant activity .
Eigenschaften
IUPAC Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-2-26-14-7-5-13(6-8-14)22-16(23)10-15(18(22)25)20-21-17(24)12-4-3-9-19-11-12/h5-8,12,15,19-20H,2-4,9-11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWEZGFPDSZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)







![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)